molecular formula C20H18N2O3 B276902 3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid

3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid

Cat. No. B276902
M. Wt: 334.4 g/mol
InChI Key: WAYCGVGIBVZAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid, also known as MIPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MIPT is a derivative of tryptamine and is classified as a psychedelic compound. In

Mechanism of Action

3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid acts as a partial agonist of the 5-HT2A receptor, meaning it binds to the receptor and activates it, but not to the same extent as a full agonist. This activation leads to the release of neurotransmitters, such as dopamine and glutamate, which are involved in various physiological processes. 3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid has been shown to induce changes in brain activity, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid has been shown to induce altered states of consciousness, similar to other psychedelic compounds. These effects include changes in perception, mood, and cognition. 3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid has also been shown to increase heart rate, blood pressure, and body temperature, as well as induce pupil dilation and muscle tension.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid in lab experiments include its potential as a tool for investigating the role of the 5-HT2A receptor in various physiological processes. 3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid has also been shown to have a relatively long duration of action, making it useful for studying long-term effects. However, the limitations of using 3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid in lab experiments include its potential for inducing adverse effects, such as anxiety and paranoia, as well as its potential to produce false-positive results due to its psychedelic effects.

Future Directions

For research on 3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid include investigating its potential as a treatment for psychiatric disorders, such as depression and anxiety. 3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid has also been shown to have potential as a tool for investigating the role of the 5-HT2A receptor in various physiological processes, such as learning and memory. Further research is needed to fully understand the mechanisms of action and potential applications of 3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid.

Synthesis Methods

The synthesis of 3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid involves the reaction of tryptamine with succinic anhydride in the presence of a catalyst, such as pyridine, to yield the intermediate product, N-(2-methyl-1H-indol-3-yl)succinimide. This intermediate product is then hydrolyzed with sodium hydroxide to yield 3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid.

Scientific Research Applications

3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid has been studied for its potential applications in neuroscience research. It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition. 3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid has been used in research to investigate the role of the 5-HT2A receptor in these processes and to develop new treatments for psychiatric disorders.

properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1H-isoindol-2-yl]propanoic acid

InChI

InChI=1S/C20H18N2O3/c1-12-18(15-8-4-5-9-16(15)21-12)19-13-6-2-3-7-14(13)20(25)22(19)11-10-17(23)24/h2-9,19,21H,10-11H2,1H3,(H,23,24)

InChI Key

WAYCGVGIBVZAKC-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C3C4=CC=CC=C4C(=O)N3CCC(=O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3C4=CC=CC=C4C(=O)N3CCC(=O)O

Origin of Product

United States

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